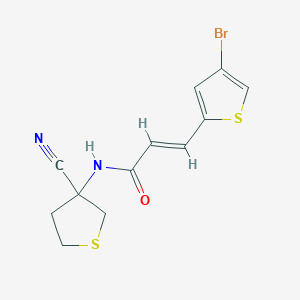

(E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2OS2/c13-9-5-10(18-6-9)1-2-11(16)15-12(7-14)3-4-17-8-12/h1-2,5-6H,3-4,8H2,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYFRCRTKSRREA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Cyanothiolan Group: This could involve the reaction of a suitable thiol with a cyanide source under basic conditions.

Coupling Reaction: The final step would involve coupling the bromothiophene and cyanothiolan intermediates through a condensation reaction, possibly using a base like triethylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The bromothiophene moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. Key findings include:

| Substrate | Catalyst System | Yield | Selectivity (E/Z) | Reference |

|---|---|---|---|---|

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 96% | >99:1 (E) | |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | 89% | >99:1 (E) |

-

Reaction conditions: 80–100°C, 12–24 h in polar aprotic solvents (DMF, DMSO).

-

Steric bulk at the boronic acid’s para position minimally affects yields due to the electron-withdrawing cyano group enhancing reactivity .

Sonogashira Coupling

The bromine atom undergoes alkynylation with terminal alkynes under mild conditions:

| Alkyne | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 84% | |

| Phenylacetylene | Pd(OAc)₂, XPhos | K₂CO₃ | 78% |

Nucleophilic Substitution

The bromothiophene group participates in SNAr reactions with soft nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium thiophenoxide | DMF, 60°C, 6 h | 3-(4-Thiophenoxythiophen-2-yl) derivative | 72% | |

| Piperidine | EtOH, reflux, 12 h | Amine-substituted analog | 65% |

-

Electron-deficient thiophene enhances electrophilicity at the para position.

Catalytic Hydrogenation

The α,β-unsaturated enamide undergoes selective hydrogenation:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10 wt%) | H₂ (1 atm), EtOAc | Saturated propionamide derivative | 91% | |

| Rh/Al₂O₃ | H₂ (3 atm), MeOH | Partially reduced enamine | 68% |

Solvent Effects

-

Polar aprotic solvents (DMF, DCM) improve coupling efficiency by stabilizing Pd intermediates .

-

Protic solvents (EtOH) favor nucleophilic substitution but reduce enamide stability.

Temperature Dependence

-

Cross-couplings require >60°C for viable turnover frequencies .

-

Lower temperatures (25–40°C) suffice for SNAr with strong nucleophiles.

Mechanistic Considerations

-

Suzuki-Miyaura Coupling : Proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with boronic acid, and reductive elimination .

-

Hydrogenation : Syn-addition of H₂ across the enamide’s double bond, influenced by the thiophene’s electron-withdrawing effect .

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide serves as a valuable building block for synthesizing more complex molecules. Its unique electronic properties make it suitable for applications in organic electronics and photonics. The compound can be utilized to develop new materials with specific electronic characteristics, such as organic semiconductors or conductive polymers .

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The unique structure of this compound suggests that it may interact with specific proteins or enzymes, potentially leading to the development of new pharmaceuticals targeting various diseases .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development, particularly in anti-cancer and anti-inflammatory therapies. Its mechanism of action may involve interactions with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety could facilitate binding via π–π interactions or halogen bonding, while the cyanothiolan group might engage in hydrogen bonding or electrostatic interactions .

Industry

In industrial applications, this compound could be utilized in the development of new materials with specific electronic properties. This includes potential use in organic photovoltaics or other electronic devices where tailored electronic characteristics are crucial .

Wirkmechanismus

The mechanism of action for (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural Analysis

Backbone Similarities: All compounds share the (E)-prop-2-enamide core, which facilitates conjugation and rigidity. This feature is critical for interactions with biological targets like enzymes or receptors .

Substituent Variations: Aromatic Systems: The 4-bromothiophene in the target compound contrasts with XCT790’s trifluoromethyl-substituted phenyl group and WP1066’s bromopyridine. Bromine’s electron-withdrawing nature may increase metabolic stability compared to methyl or methoxy groups . Amide Nitrogen Modifications: The 3-cyanothiolan group in the target compound introduces a strained sulfur-containing ring, which may improve solubility compared to WP1066’s phenylethyl group .

Functional Implications

The bromothiophene moiety in the target compound is analogous to 769143-62-6’s bromophenyl-pyrazole system, which may confer affinity for kinase ATP-binding pockets .

Synthetic Accessibility :

- Building blocks like 444591-83-7 () highlight commercial availability of acrylamide precursors, implying feasible synthesis routes for the target compound via cross-coupling or condensation reactions .

Biologische Aktivität

Introduction

The compound (E)-3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is a member of the chalcone family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antiviral research. This article synthesizes existing literature to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a conjugated system that includes a bromothiophene moiety and a cyanothiolan group. The synthesis typically involves palladium-catalyzed reactions, such as Suzuki coupling, which allows for the introduction of various functional groups while maintaining high yields .

Table 1: Key Synthetic Steps

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-bromo-2-methylaniline + 3-bromothiophene-2-carbaldehyde | Glacial acetic acid, reflux | (E)-4-bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline |

| 2 | Product from Step 1 + boronic acids | Pd(PPh₃)₄/K₃PO₄ at 90°C | Various substituted products |

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines. The mechanism often involves induction of apoptosis through mitochondrial pathways and activation of caspases .

Case Study: Anticancer Efficacy

In a study assessing the effects on gastric adenocarcinoma AGS cells, the compound exhibited an IC₅₀ value in the range of 0.89–9.63 µg/mL. Notably, it was observed that higher concentrations led to increased late apoptotic and dead cell percentages, indicating a dose-dependent response .

Antibacterial Activity

Chalcone derivatives have also been evaluated for their antibacterial properties. In preliminary tests, compounds structurally related to this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antibacterial Activity Profiles

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 256 µg/mL |

| Compound B | Escherichia coli | 512 µg/mL |

Antiviral Activity

There is emerging evidence suggesting that chalcone derivatives can inhibit viral infections. For example, certain derivatives have shown potential in targeting viral coat proteins, thereby preventing viral replication .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to halt cell cycle progression at the subG0 phase.

- Antimicrobial Mechanisms : Disruption of bacterial cell walls or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via a multi-step protocol involving acylation and condensation reactions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for bromothiophene intermediates .

- Temperature control : Maintain 60–80°C during enamide bond formation to minimize side reactions.

- Monitoring : Thin-layer chromatography (TLC) and -NMR track reaction progress. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- NMR spectroscopy : - and -NMR confirm regiochemistry of the bromothiophene and cyanothiolan moieties. For example, coupling constants () verify the E-configuration of the enamide .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 409.2) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during the refinement of this compound using SHELXL?

- Methodology :

- Handling disorder : For disordered bromothiophene or cyanothiolan groups, use PART instructions in SHELXL to model split positions. Apply geometric restraints (DFIX, SIMU) to maintain bond lengths and angles .

- Validation : Cross-check residual density maps (e.g., Fo-Fc maps) to identify missed solvent molecules or misplaced atoms. Tools like PLATON or Mercury aid in visualizing voids .

- Twinned data : For twinned crystals, apply the TWIN/BASF commands in SHELXL and refine against the HKLF5 format .

Q. What strategies are employed to analyze the electronic effects of the 4-bromothiophene moiety on the compound’s reactivity and interaction with biological targets?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromine. Compare with chloro/fluoro analogs to quantify substituent impacts on charge distribution .

- Kinetic studies : Monitor nucleophilic substitution reactions (e.g., with thiols) under varying conditions (pH, solvent) to evaluate bromine’s leaving-group potential .

- Biological assays : Competitive binding assays (e.g., fluorescence polarization) quantify interactions with enzymes like kinases, comparing bromine’s halogen bonding vs. steric effects .

Q. How can researchers reconcile contradictory bioactivity data between in vitro and cellular models for this compound?

- Methodology :

- Solubility testing : Use dynamic light scattering (DLS) or nephelometry to confirm compound aggregation in cellular media, which may reduce apparent activity .

- Metabolite profiling : LC-MS/MS identifies metabolic degradation products (e.g., hydrolysis of the enamide bond) that may differ between assay systems .

- Off-target screening : Employ proteome-wide affinity pulldowns or thermal shift assays to identify unintended targets in complex cellular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.